4,4',6,6'-Tetranitro-2,2'-azoxytoluene

CAS No.: 35212-01-2

Cat. No.: VC13849979

Molecular Formula: C14H10N6O9

Molecular Weight: 406.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35212-01-2 |

|---|---|

| Molecular Formula | C14H10N6O9 |

| Molecular Weight | 406.26 g/mol |

| IUPAC Name | (2-methyl-3,5-dinitrophenyl)-(2-methyl-3,5-dinitrophenyl)imino-oxidoazanium |

| Standard InChI | InChI=1S/C14H10N6O9/c1-7-11(3-9(17(22)23)5-13(7)19(26)27)15-16(21)12-4-10(18(24)25)6-14(8(12)2)20(28)29/h3-6H,1-2H3 |

| Standard InChI Key | CSQSPVBKKCHHDS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+](C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

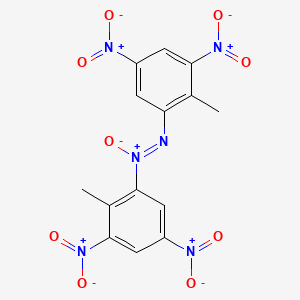

The molecular architecture of 4,4',6,6'-tetranitro-2,2'-azoxytoluene features two toluene rings connected by an azoxy group (), with nitro groups () occupying the 4 and 6 positions on each ring. This arrangement creates a symmetrical, planar structure that enhances thermal stability while contributing to its explosive properties . The azoxy linkage introduces electron-withdrawing effects, which polarize the aromatic rings and influence reactivity in reduction or substitution reactions.

Comparative analysis with structurally related compounds reveals distinct differences:

| Compound | Key Structural Features | Applications and Properties |

|---|---|---|

| 2,4,6-Trinitrotoluene | Three nitro groups on a single ring | Industrial explosive; moderate stability |

| 1,3-Dinitrobenzene | Two nitro groups on benzene | Precursor in dye synthesis; low energy |

| Hexanitrostilbene | Six nitro groups on a stilbene backbone | High energy density; specialized explosives |

| 4,4',6,6'-Tetranitro-2,2'-azoxytoluene | Four nitro groups + azoxy linkage | Bioremediation intermediate; high stability |

The presence of four nitro groups elevates its oxygen balance compared to trinitrotoluene (TNT), making it a candidate for controlled energetic applications .

Synthesis and Industrial Production

Synthesis of 4,4',6,6'-tetranitro-2,2'-azoxytoluene typically proceeds through sequential nitration and condensation reactions. Initial nitration of toluene derivatives introduces nitro groups at specific positions, followed by oxidative coupling to form the azoxy bridge. Industrial protocols often employ mixed acid systems (e.g., ) under controlled temperatures to prevent premature decomposition .

Key challenges in synthesis include:

-

Regioselectivity: Ensuring nitro groups occupy the 4 and 6 positions exclusively.

-

Stability management: Mitigating thermal degradation during condensation.

-

Purification: Achieving >99% assay purity through recrystallization or chromatography .

Commercial suppliers such as Chemlyte Solutions and Shandong Mopai Biotechnology offer the compound in liquid or powder form, with minimum order quantities ranging from 1 milligram to 1 kilogram, catering to both research and industrial scales .

Physicochemical Properties and Stability

4,4',6,6'-Tetranitro-2,2'-azoxytoluene exhibits limited water solubility, favoring organic solvents like dimethyl sulfoxide (DMSO) or acetone. Its melting point remains unspecified in literature, though analogues suggest a range of 150–200°C. The compound’s stability under ambient conditions is attributed to resonance stabilization of the nitro groups and the azoxy bridge’s electron-deficient nature .

Thermogravimetric analysis (TGA) data indicate decomposition onset at ~250°C, releasing nitrogen oxides () and carbonaceous residues. This property necessitates storage in cool, dry environments away from incompatible materials like reducing agents or organic bases .

Applications in Energetic Materials and Beyond

While less prevalent than TNT in conventional explosives, 4,4',6,6'-tetranitro-2,2'-azoxytoluene has niche applications:

-

Explosive formulations: As a high-oxygen component in composite propellants.

-

Chemical intermediates: Serving as a precursor for surfactants, antifungal agents, and polymer monomers .

-

Research tool: Investigating nitroaromatic transformation pathways in environmental microbiology .

Ongoing studies explore its potential in nanothermite compositions, where its high nitrogen content could enhance energy release rates.

Environmental Fate and Biodegradation Pathways

The KEGG pathway ctt00633 delineates the degradation of nitrotoluenes in Comamonas thiooxydans, with 4,4',6,6'-tetranitro-2,2'-azoxytoluene appearing as a transient metabolite . Key steps include:

-

Nitroreduction: Enzymatic reduction of nitro groups to hydroxylamines or amines.

-

Ring hydroxylation: Formation of methylnitrocatechol intermediates.

-

Cleavage: Oxidative rupture of the aromatic ring yielding aliphatic carboxylic acids.

Phytotransformation studies using Myriophyllum aquaticum demonstrate partial uptake and transformation of nitroaromatics, though specifics for this compound remain under investigation . Microbial consortia from contaminated sites show promise in mineralizing tetranitro derivatives under anaerobic conditions, suggesting bioremediation potential .

Comparative Analysis with Analogous Nitroaromatics

The compound’s unique azoxy bridge distinguishes it from linear nitroaromatics like TNT or dinitrobenzene. Key comparative metrics include:

| Property | 4,4',6,6'-Tetranitro-2,2'-azoxytoluene | TNT | Hexanitrostilbene |

|---|---|---|---|

| Oxygen Balance (%) | -47.3 | -74.0 | -18.5 |

| Detonation Velocity (m/s) | 7,200 (est.) | 6,900 | 8,400 |

| Biodegradability | Moderate | Low | Very Low |

Higher oxygen balance improves combustion efficiency, while biodegradability metrics suggest environmental persistence intermediate between TNT and hexanitrostilbene .

Future Research Directions

Emerging research avenues include:

-

Catalytic degradation: Developing transition-metal catalysts for selective denitration.

-

Green synthesis: Exploring ionic liquid-mediated nitration to reduce waste.

-

Ecotoxicity studies: Assessing long-term impacts on soil microbiota and aquatic ecosystems.

Collaborative efforts between synthetic chemists and environmental microbiologists are critical to unlocking this compound’s full potential while mitigating ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume